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Dimethyl(isopropyl)silane

Semiconductor Manufacturing Atomic Layer Deposition (ALD) Chemical Vapor Deposition (CVD)

Dimethyl(isopropyl)silane (CAS 18209-61-5), also referred to as isopropyldimethylsilane, is an organosilicon hydride featuring a reactive Si–H bond. This compound belongs to the alkylsilane class and is characterized by a silicon center bearing one hydrogen, two methyl groups, and one isopropyl substituent.

Molecular Formula C5H14Si
Molecular Weight 102.25 g/mol
Cat. No. B7799616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(isopropyl)silane
Molecular FormulaC5H14Si
Molecular Weight102.25 g/mol
Structural Identifiers
SMILESCC(C)[SiH](C)C
InChIInChI=1S/C5H14Si/c1-5(2)6(3)4/h5-6H,1-4H3
InChIKeyIIRAZPOUDJHBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(isopropyl)silane: Organosilicon Hydride with Distinctive Steric and Volatility Profile


Dimethyl(isopropyl)silane (CAS 18209-61-5), also referred to as isopropyldimethylsilane, is an organosilicon hydride featuring a reactive Si–H bond. This compound belongs to the alkylsilane class and is characterized by a silicon center bearing one hydrogen, two methyl groups, and one isopropyl substituent [1]. Its physical properties—a boiling point of 66–67 °C, density of 0.724 g/mL at 25 °C, vapor pressure of 163 mmHg at 25 °C, and refractive index n20/D 1.391—distinguish it from simpler trialkylsilanes and inform its utility in applications requiring moderate steric hindrance and enhanced volatility .

Vapor‑phase depositionHigh volatility supports efficient ALD/CVD precursor delivery.
Selective hydrosilylationIntermediate steric hindrance balances reactivity and control in fine chemical synthesis.
Controlled hydride transferModerated Si–H reactivity enables selective reductions in multi‑step routes.

Why Substituting Dimethyl(isopropyl)silane with Common Alkylsilanes Risks Performance Deficits


The reactivity and physical behavior of hydrosilanes are exquisitely sensitive to the steric and electronic nature of the substituents on silicon. Simply replacing dimethyl(isopropyl)silane with a readily available analog like triethylsilane or triisopropylsilane can lead to marked differences in selectivity, volatility, and thermal stability. For instance, the single isopropyl group of dimethyl(isopropyl)silane confers a steric profile that is intermediate between the fully ethyl-substituted triethylsilane and the highly encumbered triisopropylsilane, directly impacting regio- and chemoselectivity in hydrosilylation and reduction processes [1]. Moreover, the compound's vapor pressure is approximately five‑fold higher than that of triethylsilane, a property that is critical for vapor‑phase deposition techniques . Generic substitution therefore risks compromised reaction outcomes or incompatibility with established vapor‑delivery protocols.

Volatility mismatch
Significantly higher vapor pressure than triethylsilane can disrupt established vapor‑delivery protocols; revalidation is likely required.
Steric profile shift
The intermediate steric environment is not reproduced by fully ethyl- or fully isopropyl‑substituted silanes, altering selectivity patterns.
Thermal robustness gap
Thermal stability may not transfer to less‑substituted alkylsilanes, raising process‑safety margins that need independent evaluation.

Quantified Performance Differentiators of Dimethyl(isopropyl)silane Versus Triethylsilane and Triisopropylsilane


Five‑Fold Higher Vapor Pressure Enhances Suitability for Vapor‑Phase Deposition

Dimethyl(isopropyl)silane exhibits a vapor pressure of 163 mmHg at 25 °C, which is approximately 5.2 times greater than that of triethylsilane (31.6 mmHg at 25 °C) and substantially higher than that of the bulkier triisopropylsilane . This pronounced volatility facilitates more efficient vapor delivery in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes, where precise precursor flux control is essential for uniform film growth.

Vapor pressure
at 25 °C
Data to verify
163 mmHg
5.2× higher vs. triethylsilane (31.6 mmHg)
Supports efficient vapor delivery in ALD/CVD processes.
Head‑to‑head data; confirm with current production lot.
Semiconductor Manufacturing Atomic Layer Deposition (ALD) Chemical Vapor Deposition (CVD)

Intermediate Steric Bulk Balances Reactivity and Selectivity in Hydrosilylation

The silicon center in dimethyl(isopropyl)silane bears two methyl groups and one isopropyl group, yielding a steric environment that is less hindered than triisopropylsilane (three bulky isopropyl groups) but more hindered than triethylsilane (three smaller ethyl groups) [1]. This intermediate steric profile is reported to enhance selectivity in hydrosilylation reactions by limiting undesired side reactions while preserving sufficient accessibility for catalytic Si–H bond activation [2].

Steric hindrance
profile
Class‑level
Moderate
One iPr, two Me – between triethylsilane and triisopropylsilane
May improve regio‑/chemoselectivity in hydrosilylation.
Qualitative rank; validate with specific catalyst/substrate.
Hydrosilylation Regioselectivity Organosilicon Synthesis

Comparative Inefficiency in Photocatalytic C–H Silylation Defines Appropriate Application Domain

In a visible‑light‑promoted photocatalytic C–H silylation of heteroarenes, only trace products were observed for small trialkylsilanes including triethylsilane and isopropyldimethylsilane, whereas bulkier and more inert silanes such as (t‑butyldimethyl)silane and triisopropylsilane reacted smoothly to afford moderate to high yields [1]. This outcome indicates that dimethyl(isopropyl)silane is not a suitable hydride source for this specific photocatalytic manifold, in contrast to its bulkier counterparts.

Photocatalytic
C–H silylation
Head‑to‑head
Trace yield
Not suitable for this photocatalytic manifold
Indicates incompatibility; prevents unproductive experimentation.
Use bulkier silanes (tBuMe₂SiH, iPr₃SiH) for C–H silylation.
Photocatalysis C–H Silylation Heteroarene Functionalization

Enhanced Thermal Stability Attributed to the Isopropyl Substituent

The presence of the isopropyl group on silicon has been correlated with improved thermal stability relative to less substituted alkylsilanes. Specifically, the introduction of two isopropyl groups on silicon (rather than methyl groups) has been shown to improve stability and allow quantitative recovery of the silicon residue [1]. For dimethyl(isopropyl)silane, the single isopropyl substituent is reported to contribute to enhanced thermal stability compared to fully methyl‑substituted or less sterically encumbered analogs [2].

Thermal stability
enhancement
Class‑level
Improved vs. less‑substituted analogs
Expands operational window for high‑temperature synthesis.
Class‑level inference; confirm under actual process conditions.
Thermal Stability Process Safety High‑Temperature Synthesis

Optimal Use Cases for Dimethyl(isopropyl)silane in Research and Industrial Settings


Semiconductor Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Precursor

The high vapor pressure (163 mmHg at 25 °C) and relatively low boiling point (66–67 °C) of dimethyl(isopropyl)silane make it an attractive silicon precursor for ALD and CVD processes. Its volatility is approximately five‑fold greater than that of triethylsilane, facilitating more efficient vapor‑phase transport and deposition of silicon‑containing thin films used in microelectronics and photovoltaics . The moderate steric bulk of the isopropyl group also influences surface reactivity and film growth characteristics, offering a distinct processing window compared to both smaller and larger alkylsilanes.

Regioselective Hydrosilylation in Fine Chemical and Pharmaceutical Synthesis

The intermediate steric hindrance provided by one isopropyl and two methyl groups allows dimethyl(isopropyl)silane to participate in hydrosilylation reactions with a selectivity profile that balances reactivity and control. This makes it a candidate for the synthesis of complex organosilicon intermediates where regio‑ or chemoselectivity is critical . Its use may reduce the formation of undesired byproducts that are more prevalent when employing less hindered silanes like triethylsilane, thereby improving process yields and reducing purification burdens.

Reducing Agent in Organic Synthesis Requiring Controlled Hydride Transfer

As an organosilane reducing agent, dimethyl(isopropyl)silane offers a hydride‑donating capacity that is tempered by its steric environment. While less reactive than triethylsilane, this moderated reactivity can be advantageous when selective reduction of a specific functional group is required in the presence of other reducible moieties . Its use may be particularly relevant in multi‑step syntheses of pharmaceutical intermediates where over‑reduction must be avoided.

Non‑Applications: Photocatalytic C–H Silylation

Experimental evidence demonstrates that dimethyl(isopropyl)silane yields only trace products in visible‑light‑promoted photocatalytic C–H silylation reactions . Researchers aiming to perform this specific transformation should instead select bulkier, more inert silanes such as t‑butyldimethylsilane or triisopropylsilane, which exhibit the required stability and reactivity under photocatalytic conditions. This negative result serves as a valuable guide for avoiding unproductive experimentation and reagent waste.

Application
Selection Property
Validation Focus
Vapor‑phase deposition precursor
High volatility & moderate steric bulk
Precursor flux control, film uniformity, and thermal budget
Regioselective hydrosilylation
Intermediate steric hindrance
Regio‑/chemoselectivity and byproduct reduction
Controlled hydride transfer reduction
Moderated Si–H reactivity
Selective reduction of sensitive functional groups
Photocatalytic C–H silylation
Low reactivity under photocatalytic conditions
Not recommended; select bulkier silanes (tBuMe₂SiH, iPr₃SiH)

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